5-Lipoxygenase (5-LOX) Inhibitory Activity: Minimal Target Engagement Relative to Reference Inhibitors
In direct comparative screening against human recombinant 5-lipoxygenase (5-LOX), 3-(4-Methoxyphenyl)cyclobutanol exhibited an IC50 value exceeding 10,000 nM (>10 µM) [1]. This level of inhibition is approximately 50-fold weaker than the reference pan-lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA), which demonstrates an IC50 of 200 nM for 5-LOX under comparable assay conditions . The compound's minimal 5-LOX engagement distinguishes it from more potent cyclobutyl urea and hydroxamic acid derivatives claimed in patent literature (e.g., US Patent 5,187,192) that achieve sub-micromolar inhibition [2]. This weak activity profile is a defining characteristic for applications where lipoxygenase pathway modulation must be avoided.
| Evidence Dimension | Inhibition of 5-lipoxygenase (5-LOX) enzymatic activity |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (>10 µM) |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA) IC50 = 200 nM; Cyclobutyl urea derivatives (US Patent 5,187,192) IC50 < 1,000 nM |
| Quantified Difference | Target compound >50-fold less potent than NDGA; >10-fold less potent than optimized cyclobutyl derivatives |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation [1] |
Why This Matters
Procurement for inflammation research requiring a negative control or a scaffold with demonstrably weak 5-LOX activity to avoid confounding pathway interference.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807): IC50 >1.00E+4 nM for inhibition of human recombinant 5-LOX. University of California San Diego. View Source
- [2] US Patent 5,187,192. Cyclobutyl derivatives having lipoxygenase inhibitory activity. Filed March 13, 1992. View Source
